molecular formula C16H17N5O2S B6441591 3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione CAS No. 2549050-97-5

3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione

Cat. No. B6441591
CAS RN: 2549050-97-5
M. Wt: 343.4 g/mol
InChI Key: ZIZQPYJSLOXAAY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a pyrimidine ring, a benzothiazole moiety, and a diazepane ring. Pyrimidine is a six-membered ring with two nitrogen atoms, benzothiazole consists of a benzene ring fused to a thiazole ring, and diazepane is a seven-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine, benzothiazole, and diazepane rings. These structures can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of hydrogen bond donors and acceptors could affect its solubility, stability, and reactivity .

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

The compound’s privileged scaffolds—pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine —make it an appealing candidate for cancer therapy. Researchers have designed and synthesized a new set of small molecules based on these scaffolds as novel CDK2 inhibitors . Key findings include:

Protein Kinase C (PKC) Selective Inhibition

The compound’s derivatives have potential as PKC inhibitors, which are relevant for treating various conditions, including diabetes, cancer, and cardiovascular diseases .

Serine-Threonine Kinase SGK1 Inhibition

Compound 2 (also known as SI113) acts as an inhibitor of SGK1. It shows promising activity against solid tumors, including hepatocellular carcinoma, glioblastoma multiforme, and ovarian cancer .

Histone Demethylase Inhibition

Substituted derivatives of the compound demonstrate activity against histone demethylases (KDM4 and KDM5 subfamilies). These compounds are selective, permeable, and inhibit H3K9Me3 and H3K4Me3 demethylation .

Antibacterial Properties

The compound’s glycosyl amino derivatives exhibit antibacterial activity. For instance, compound 35 shows promising results against various bacterial strains .

Future Directions

Given the biological importance of pyrimidine and benzothiazole derivatives, this compound could be of interest in medicinal chemistry research . Future studies could focus on synthesizing the compound and evaluating its biological activity. If it shows promising activity, further studies could be done to optimize its structure and evaluate its safety profile.

properties

IUPAC Name

3-(4-pyrimidin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-24(23)14-5-2-1-4-13(14)16(19-24)21-9-3-8-20(10-11-21)15-6-7-17-12-18-15/h1-2,4-7,12H,3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZQPYJSLOXAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Pyrimidin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide

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